

Application Notes and Protocols for In Vitro Antifungal Assay of Sampangine

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Compound of Interest

Compound Name: *Sampangine*

Cat. No.: *B1681430*

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Introduction

Sampangine is a naturally occurring azaoxoaporphine alkaloid that has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including yeasts and molds.^[1] Its unique mechanism of action and efficacy against drug-resistant strains make it a promising candidate for antifungal drug development. These application notes provide detailed protocols for evaluating the in vitro antifungal activity of **Sampangine**, focusing on determining its minimum inhibitory concentration (MIC), and assessing its effects on key fungal virulence factors.

Mechanism of Action

Sampangine's primary antifungal mechanism involves the disruption of the heme biosynthesis pathway.^{[2][3]} Heme is an essential cofactor for numerous cellular processes, including respiration and detoxification. **Sampangine** has been shown to interfere with this pathway, likely by hyperactivating the enzyme uroporphyrinogen III synthase (Hem4).^[3] This disruption leads to an accumulation of intermediate porphyrins and a deficiency in heme, ultimately resulting in fungal cell death.^{[1][3]} This mode of action is distinct from currently available antifungal agents, suggesting a potential for activity against resistant fungal isolates.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for **Sampangine** and its derivatives against various fungal pathogens.

Table 1: In Vitro Antifungal Activity of **Sampangine**

Fungal Species	MIC Range (µg/mL)	Reference
Candida albicans	0.125 - 2.0	[1]
Cryptococcus neoformans	0.03 - 1.0	[1][4]
Aspergillus fumigatus	0.25 - 2.0	[1]

Table 2: In Vitro Antifungal Activity of **Sampangine** Derivatives

Fungal Species	Derivative	MIC Range (µg/mL)	Reference
Candida albicans (Fluconazole-resistant)	Compound 22c	0.5 - 2.0	[5]
Cryptococcus neoformans	Compound 9a	0.031	[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of **Sampangine** against yeast pathogens.[6]

Materials:

- **Sampangine** (dissolved in a suitable solvent, e.g., DMSO)
- 96-well, U-bottom microtiter plates
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*)
- Sabouraud Dextrose Agar (SDA)
- Sterile saline
- 0.5 McFarland standard
- Spectrophotometer
- Multichannel pipette
- Incubator (35°C)

Protocol:

- Preparation of **Sampangine** Stock Solution:
 - Dissolve **Sampangine** in a suitable solvent (e.g., DMSO) to create a stock solution of 1600 µg/mL.
- Inoculum Preparation:
 - Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
 - Suspend several colonies in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.
 - Dilute the standardized fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- Assay Plate Preparation:
 - Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well microtiter plate.
 - Add 200 µL of the **Sampangine** stock solution (at twice the highest desired final concentration) to well 1.

- Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control. Well 12 will serve as a sterility control (medium only).
- Inoculation and Incubation:
 - Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
 - The final volume in each well will be 200 µL.
 - Incubate the plate at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is the lowest concentration of **Sampangine** that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control in well 11. This can be determined visually or by reading the absorbance at 620 nm with a microplate reader.

Fungal Biofilm Inhibition Assay

This protocol assesses the ability of **Sampangine** to inhibit the formation of fungal biofilms.

Materials:

- **Sampangine**
- 96-well, flat-bottom microtiter plates
- Fungal isolate capable of biofilm formation (e.g., *Candida albicans*)
- RPMI 1640 medium
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%)
- Plate reader

Protocol:

- Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution protocol.
- Assay Plate Preparation:
 - Add 100 μ L of RPMI 1640 medium containing serial dilutions of **Sampangine** to the wells of a 96-well plate.
 - Include a drug-free growth control.
- Inoculation and Biofilm Formation:
 - Add 100 μ L of the standardized fungal inoculum to each well.
 - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Quantification of Biofilm:
 - Gently wash the wells twice with sterile PBS to remove non-adherent cells.
 - Air-dry the plate.
 - Add 100 μ L of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
 - Wash the wells with sterile water to remove excess stain and air-dry.
 - Add 200 μ L of 95% ethanol to each well to solubilize the stain.
 - Read the absorbance at 570 nm using a microplate reader.
 - The percentage of biofilm inhibition is calculated relative to the drug-free control.

Urease Inhibition Assay

This protocol can be used to determine if **Sampangine** inhibits the activity of urease, a key virulence factor in *Cryptococcus neoformans*.^{[7][8]}

Materials:

- **Sampangine**
- Urease enzyme (e.g., from Jack bean)
- Urea solution
- Phosphate buffer (pH 7.4)
- Indophenol reagents (Phenol-nitroprusside and alkaline hypochlorite)
- 96-well microtiter plates
- Plate reader

Protocol:

- Assay Mixture Preparation:
 - In a 96-well plate, combine 25 μL of urease enzyme solution, 55 μL of phosphate buffer containing 100 mM urea, and 5 μL of various concentrations of **Sampangine**.
 - Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent only).
- Incubation: Incubate the plate at 30°C for 15 minutes.
- Color Development:
 - Add 45 μL of phenol-nitroprusside reagent and 50 μL of alkaline hypochlorite reagent to each well.
 - Incubate at 37°C for 30 minutes for color development.
- Measurement: Read the absorbance at 625 nm. The inhibition of urease activity is determined by the reduction in ammonia production, which corresponds to a decrease in absorbance.

Melanin Inhibition Assay

This protocol assesses the effect of **Sampangine** on melanin production, another important virulence factor, particularly in *Cryptococcus neoformans*.^[9]

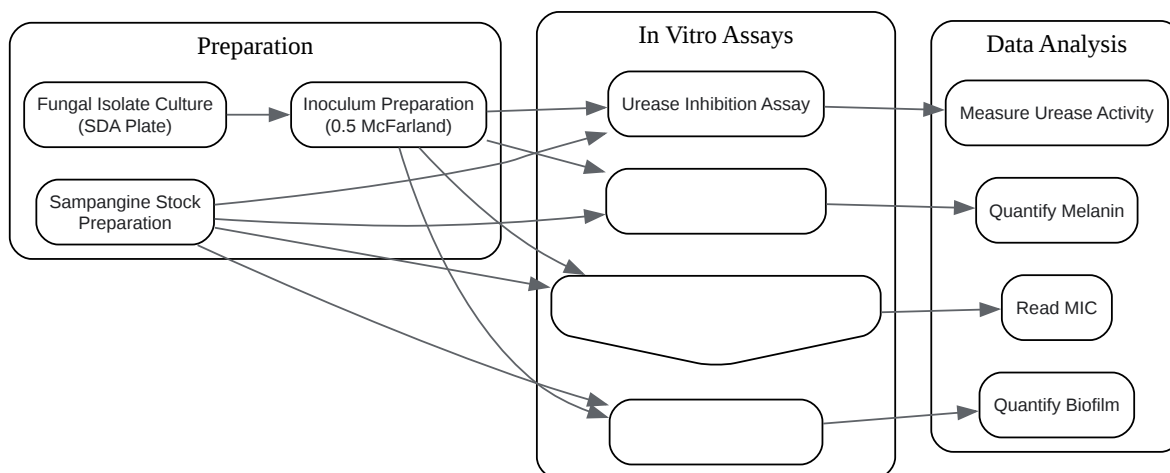
Materials:

- **Sampangine**
- Fungal isolate capable of producing melanin (e.g., *Cryptococcus neoformans*)
- Minimal medium containing L-DOPA
- 96-well microtiter plates
- Plate reader

Protocol:

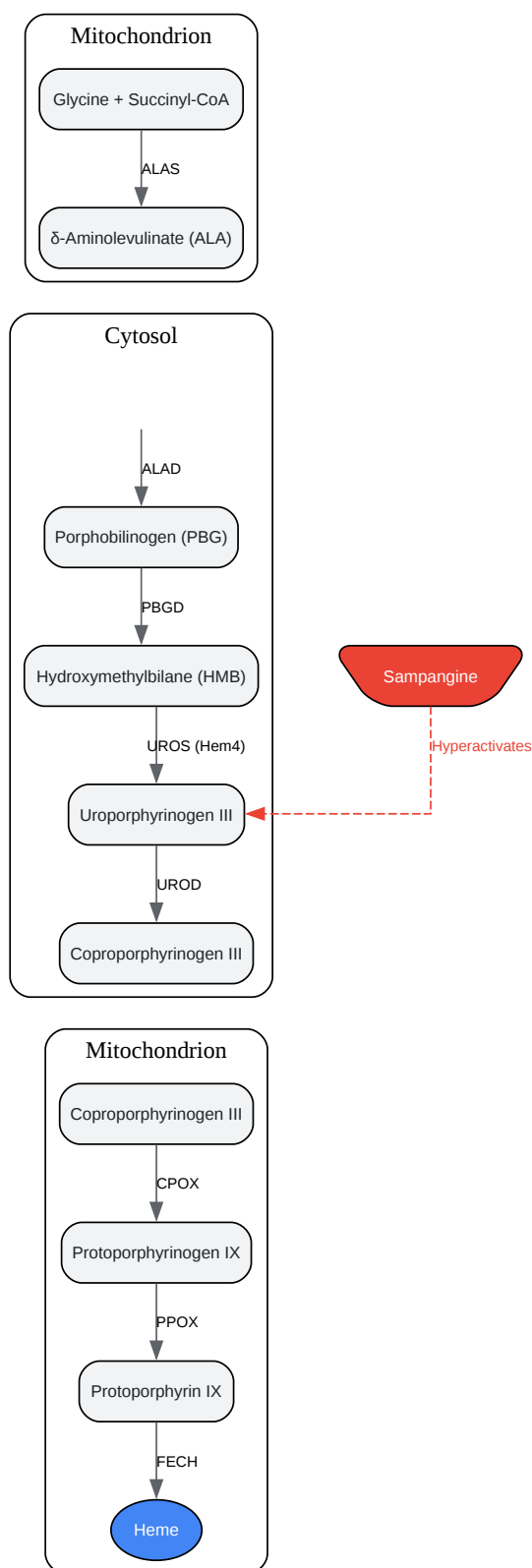
- Inoculum Preparation: Grow the fungal cells in a suitable broth and wash them with sterile saline.
- Assay Plate Preparation:
 - In a 96-well plate, add 100 µL of minimal medium containing L-DOPA and serial dilutions of **Sampangine**.
 - Include a drug-free control.
- Inoculation and Incubation:
 - Add 100 µL of the prepared fungal inoculum to each well.
 - Incubate the plate at 37°C for 24-48 hours.
- Measurement: Melanin production will result in a brown to black pigmentation. The inhibition of melanin synthesis can be quantified by reading the absorbance at 475 nm.

Visualizations



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Caption: Experimental workflow for in vitro antifungal testing of **Sampangine**.



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